2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Description
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS: 120666-13-9), commonly referred to as the "simplest Verkade base," is a proazaphosphatrane-class superbase characterized by its bicyclic structure containing a phosphorus atom at the bridgehead and three methyl substituents . This compound exhibits strong Brønsted basicity (pKa ~27–29 in acetonitrile) due to the stabilization of its protonated form via transannular N→P interactions . It is non-nucleophilic, making it ideal for applications requiring selective deprotonation without side reactions.
Properties
IUPAC Name |
2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N4P/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYSWBQHCWWSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(P1N(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400494 | |
| Record name | Verkade base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120666-13-9 | |
| Record name | 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120666-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proazaphosphatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verkade base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROAZAPHOSPHATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK9MJR52XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation of Tris(2-Aminoethyl)amine with Phosphorus Trichloride
The core bicyclic framework is constructed via the reaction of tris(2-aminoethyl)amine (C₆H₁₈N₄) with phosphorus trichloride (PCl₃) under inert conditions. This step forms the 2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane scaffold through a nucleophilic substitution mechanism. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to prevent side reactions.
Key Reaction Conditions:
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Temperature: −78°C to 0°C
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Solvent: Anhydrous THF or diethyl ether
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Atmosphere: Nitrogen or argon
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Stoichiometry: 1:1 molar ratio of tris(2-aminoethyl)amine to PCl₃
Methylation of the Bicyclic Intermediate
The intermediate product is methylated at the nitrogen atoms in positions 2, 8, and 9 using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂). This step employs a strong base, such as sodium hydride (NaH), to deprotonate the amine groups and facilitate nucleophilic attack on the methylating agent.
Optimization Insights:
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Excess Methylating Agent: A 3.5:1 molar ratio of CH₃I to intermediate ensures complete methylation.
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Reaction Time: 24–48 hours at room temperature.
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields a pure product with >95% recovery.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial production utilizes continuous flow reactors to enhance yield and scalability. The process involves:
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Precursor Mixing: Tris(2-aminoethyl)amine and PCl₃ are fed into a microreactor at 0°C.
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In-Line Quenching: The intermediate is directly methylated without isolation.
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Automated Purification: Centrifugal partition chromatography (CPC) replaces traditional column methods for higher throughput.
Performance Metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 72 | 89 |
| Purity (%) | 95 | 99 |
| Production Time (hours) | 72 | 24 |
Solvent Recycling and Waste Management
Industrial plants employ closed-loop systems to recover THF and unreacted methyl iodide. Distillation units achieve >90% solvent reuse, reducing environmental impact.
Mechanistic Studies and Byproduct Analysis
Transannular N→P Dative Bond Formation
The stability of Verkade’s superbase arises from a transannular dative bond between phosphorus and a bridgehead nitrogen. Nuclear magnetic resonance (NMR) studies (³¹P: δ = −25 ppm; ¹H: δ = 2.8–3.1 ppm) confirm this interaction, which prevents protonation at the phosphorus center.
Byproducts and Mitigation Strategies
Common byproducts include:
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Partially Methylated Derivatives: Result from incomplete methylation. Mitigated by excess CH₃I and extended reaction times.
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Oxidized Phosphorus Species: Formed via exposure to moisture. Controlled by strict anhydrous conditions.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (85–90%). This method is advantageous for small-scale, high-purity applications.
Solid-Phase Synthesis
Immobilizing tris(2-aminoethyl)amine on polystyrene resin enables stepwise cyclocondensation and methylation. Key benefits include simplified purification and recyclability of the solid support.
Quality Control and Characterization
Analytical Techniques
Purity Standards
| Impurity | Tolerance Limit (ppm) |
|---|---|
| Residual Solvent (THF) | <50 |
| Unreacted PCl₃ | <10 |
| Heavy Metals | <5 |
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of C-N bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, nitriles, and carbon dioxide. The reactions often require catalysts such as palladium or other transition metals and are typically conducted under an inert atmosphere .
Major Products
The major products formed from these reactions include arylated nitriles, methylamines, and various phosphine derivatives .
Scientific Research Applications
Catalysis in Organic Reactions
Verkade superbase is employed as a catalyst in several organic reactions due to its strong basicity and nucleophilicity:
- C-N Coupling Reactions : It facilitates the formation of carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .
- Aza and Thia-Michael Reactions : The compound acts as a promoter for these reactions, enhancing the efficiency of the Michael addition process .
- Trimerization of Isocyanates : It has been shown to promote the trimerization of isocyanates with high yields at low catalyst loadings (e.g., 0.33 mol%) .
Synthesis of Heterogeneous Catalysts
The compound is utilized in the synthesis of heterogeneous basic catalysts immobilized on silica supports like SBA-15. This application enhances the stability and recyclability of catalysts used in various reactions .
Protection/Deprotection Strategies
Verkade superbase plays a role in protection and deprotection strategies for diazeniumdiolate chemistry, allowing for selective functionalization of substrates during synthetic processes .
N-Heterocyclic Carbene Ligand Studies
It has been involved in studies examining the effects of N-heterocyclic carbene ligands on metal hydride bond energies, contributing to advancements in coordination chemistry .
Case Study 1: Detection of Residual Palladium
In a study focused on detecting residual palladium after cross-coupling reactions, Verkade superbase was used to facilitate the formation of a complex that enabled colorimetric detection of palladium at low concentrations (down to 0.5 ppm) . This application highlights its utility in analytical chemistry.
Case Study 2: Solid Phase Synthesis of Phosphorothioate Analogs
Verkade superbase was effectively employed as an alternative to DBU in the oxathiaphospholane method for solid-phase synthesis of P-stereodefined phosphorothioate analogs. This method demonstrated improved yields and selectivity compared to traditional methods .
Summary Table of Applications
| Application | Description |
|---|---|
| C-N Coupling Reactions | Facilitates carbon-nitrogen bond formation |
| Aza and Thia-Michael Reactions | Promotes Michael addition reactions |
| Trimerization of Isocyanates | High yield trimerization at low catalyst loadings |
| Synthesis of Heterogeneous Catalysts | Used for immobilizing basic catalysts on silica supports |
| Protection/Deprotection Strategies | Enables selective functionalization in diazeniumdiolate chemistry |
| N-Heterocyclic Carbene Ligand Studies | Investigates effects on metal hydride bond energies |
| Residual Palladium Detection | Colorimetric detection method for palladium residues |
| Solid Phase Synthesis of Phosphorothioate Analogs | Alternative to DBU with improved yields |
Mechanism of Action
The mechanism by which 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane exerts its effects involves its strong basicity. It acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl groups, aryl halides, and nitriles, facilitating the formation of new bonds and the reduction of carbon dioxide .
Comparison with Similar Compounds
Research Findings and Performance Data
Catalytic Performance in Cross-Coupling Reactions
- Stille Coupling : Verkade base (methyl) with Pd₂(dba)₃ achieves 60% radiochemical yield (RCY) at ambient temperature, outperforming traditional ligands like PPh₃ .
- α-Arylation : Triisobutyl Verkade base enables efficient coupling of aryl chlorides with nitriles, a reaction unfeasible with smaller derivatives .
Biological Activity
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (commonly referred to as Verkade's base) is a phosphazene compound that has garnered attention due to its unique structural characteristics and potential applications in organic synthesis and catalysis. This article explores the biological activity of this compound, focusing on its catalytic properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H21N4P
- Molecular Weight : 216.26 g/mol
- CAS Number : 120666-13-9
Verkade's base acts primarily as a strong nonionic base in various organic transformations. Its biological activity is largely attributed to its ability to facilitate nucleophilic reactions through the protonation of nitrogen and phosphorus atoms within its structure. The following mechanisms have been identified:
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Nucleophilic Catalysis : The phosphorus atom in Verkade's base can act as a nucleophile, attacking electron-deficient centers in substrates. This property is particularly useful in reactions such as:
- Trimerization of isocyanates
- Acylation and deacylation of alcohols
- Deprotonation Reactions : The compound can deprotonate various substrates, enhancing their reactivity and facilitating subsequent chemical transformations.
Case Study 1: Trimerization of Isocyanates
In a study examining the trimerization of aryl isocyanates using Verkade's base as a catalyst, researchers reported high yields (up to 97%) with minimal catalyst loadings (0.33 mol%). The mechanism involved coordination of the phosphorus atom to the carbonyl group of the isocyanate, leading to the formation of an activated species that subsequently underwent nucleophilic attack on another isocyanate molecule .
Case Study 2: Acylation of Alcohols
Another significant application was observed in the acylation of various alcohols using Verkade's base. The compound demonstrated efficiency in activating vinyl carboxylates for the acylation process, allowing for selective reactions with hindered alcohols. The reactions proceeded through the formation of a P-acylated intermediate that facilitated further transformations .
Comparative Table of Biological Activity
| Reaction Type | Substrate | Catalyst Load (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Trimerization | Aryl Isocyanates | 0.33 | 97 | |
| Acylation | Alcohols | 10 | Variable |
Safety and Handling
While studying biological activities and applications, it is crucial to consider safety protocols associated with Verkade's base. It has been classified as corrosive and requires appropriate handling measures to mitigate risks during laboratory use .
Q & A
Q. What are the key synthetic routes and characterization methods for 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane?
The compound is synthesized via transannular N→P dative bond stabilization, forming a bicyclic framework with three methyl substituents. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation. Refractive index (n20/D 1.4830) and density (0.922 g/mL at 25°C) are critical physical parameters for purity assessment .
Q. How does the compound function as a catalyst in nucleophilic substitutions and esterification reactions?
Its bicyclic structure enhances electron-donating capacity, enabling activation of substrates like carbon nucleophiles. For example, it catalyzes β-hydroxyester and α,β-unsaturated ester synthesis by stabilizing transition states through intramolecular N→P interactions. Reaction yields are optimized by controlling base concentration (e.g., 2 M in oxathiaphospholane condensations) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Standard precautions include avoiding ignition sources (P210), using personal protective equipment, and ensuring adequate ventilation. Storage should be in moisture-sensitive containers due to its hygroscopic nature. Safety data sheets (SDS) recommend pre-cooling reaction mixtures to 0°C during exothermic steps .
Advanced Research Questions
Q. What mechanistic insights explain its superior catalytic efficiency compared to traditional bases like DBU or TBD?
The compound’s rigid bicyclic framework stabilizes protonated intermediates via a transannular N→P-H+ bond, reducing entropy loss during catalysis. Computational studies reveal its basicity (pKa ~26–28 in acetonitrile) surpasses TBD (pKa 26.0) due to enhanced charge delocalization . In Stille cross-coupling reactions, it improves yields by 60% under ambient conditions compared to PPh3 .
Q. How does solvent polarity and temperature influence its reactivity in hydrogen-splitting and CO2 hydrogenation?
In toluene at 25°C, the compound facilitates complete H2 heterolytic cleavage, forming stable hydride intermediates. Heating reverses the equilibrium, highlighting temperature-dependent reversibility. Solvent effects are pronounced in MeCN, where DBU achieves equilibrium faster due to higher polarity .
Q. What strategies enhance stereoselectivity in phosphorothioate oligonucleotide synthesis using this compound?
As a non-nucleophilic base, it enables stereocontrolled 1,3,2-oxathiaphospholane ring-opening condensations. Optimal conditions (2 M concentration, single coupling) achieve 93% yield of P-stereodefined linkages. RP/SP selectivity is governed by steric hindrance at the phosphorus center .
Q. How do theoretical models reconcile its basicity with phosphazenyl phosphanes (PAPs) and Schwesinger-type bases?
Density functional theory (DFT) studies indicate that PAPs with equivalent phosphorus substituents exhibit higher basicity due to stronger σ-donor effects. However, Verkade’s base compensates via entropic stabilization from a single intramolecular N→P bond, making it competitive in non-polar solvents .
Q. What role does it play in accelerating ammonia borane (AB) dehydrogenation for hydrogen storage?
As a co-catalyst, it activates AB by forming anionic aminoborane intermediates, increasing H2 release rates. Structural studies of chain-growth products confirm its ability to stabilize borane adducts, enabling efficient hydrogen cycling .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
